Perazin-Sulfoxid

Übersicht

Beschreibung

Perazine sulfoxide (PSO) is a synthetic organic compound with the molecular formula C6H10S2O5. It is a colorless solid with a melting point of 120-122°C. PSO is used in a variety of scientific applications, including as a reagent for synthesis, as a biochemical and physiological agent, and as a tool for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Oxidation von Sulfiden zu Sulfoxiden

Perazin-Sulfoxid spielt eine bedeutende Rolle bei der Oxidation von Sulfiden zu Sulfoxiden . Dieser Prozess ist entscheidend für die Struktur von Biomolekülen und synthetischen Zwischenprodukten, die in der Produktion verschiedener biologischer und chemischer Produkte weit verbreitet sind . Die Oxidation von Sulfiden zu Sulfoxiden stellt den einfachsten synthetischen Weg zur Gewinnung von Sulfoxiden dar .

Katalysator in chemischen Reaktionen

This compound kann als Katalysator in chemischen Reaktionen fungieren . So wurde es beispielsweise bei der Oxidation von Sulfiden zu Sulfoxiden unter milden Bedingungen verwendet, wobei H2O2 als Oxidationsmittel eingesetzt wurde . Dieses Verbundmaterial zeigte eine außergewöhnliche Stabilität und konnte mühelos zurückgewonnen und bis zu viermal wiederverwendet werden, ohne dass eine merkliche Abnahme seiner katalytischen Aktivität auftrat .

Entwicklung neuer synthetischer Reagenzien

Chirale Sulfoxide, wie this compound, sind in fast allen Bereichen der chemischen Industrie gefragt, die sich mit der Entwicklung und Konzeption neuer synthetischer Reagenzien befassen .

Arzneimittelentwicklung

This compound wird auch bei der Entwicklung von Arzneimitteln eingesetzt . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Komponente in der pharmazeutischen Industrie .

Entwicklung funktionaler Materialien

This compound wird bei der Entwicklung funktionaler Materialien verwendet

Wirkmechanismus

Target of Action

Perazine sulfoxide, as a primary metabolite of perazine, is likely to share similar targets with its parent compound . Perazine is a phenothiazine antipsychotic used in the acute and chronic treatment of psychotic disorders . It binds to the dopamine D1 and D2 receptors and inhibits their activity . The dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center are predominantly blocked, contributing to its anti-emetic effect .

Mode of Action

It’s known that perazine, the parent compound, inhibits the activity of dopamine d1 and d2 receptors . This inhibition is believed to contribute to its neuroleptic and anti-emetic effects . It’s plausible that perazine sulfoxide may interact with these targets in a similar manner.

Biochemical Pathways

Perazine, the parent compound, is known to influence the dopaminergic pathways due to its interaction with dopamine receptors . This interaction can lead to changes in behavior, antiemetic action, and modification of the pressor effect of noradrenaline .

Pharmacokinetics

The pharmacokinetics of perazine, the parent compound, might provide some insights

Result of Action

Studies on perazine, the parent compound, and its primary metabolites, including perazine sulfoxide, have shown influences on behavior in mice, antiemetic action in dogs, and modification of the pressor effect of noradrenaline in rats .

Action Environment

Environmental factors can significantly impact the persistence and effectiveness of chemical compounds . These factors can include temperature, humidity, pH, and the presence of other compounds or microorganisms in the environment .

Biochemische Analyse

Biochemical Properties

Perazine Sulfoxide interacts with various enzymes and proteins in the body. For instance, it has been found that Perazine, the parent compound, can induce microsomal drug metabolism . This process involves the N-Demethylation of Perazine and ethylmorphine, and the aromatic hydroxylation of Perazine . The yield of Perazine Sulfoxide was increased by phenobarbital treatment .

Cellular Effects

Studies on Perazine have shown that it can modulate the reactivity of cells producing Interleukin-1β . This suggests that Perazine Sulfoxide may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Perazine, the parent compound, acts as a dopamine antagonist . This suggests that Perazine Sulfoxide might also interact with dopamine receptors or other biomolecules, leading to changes in gene expression and potentially exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

Studies on Perazine have shown no clear differences or superiority of Perazine over placebo or other antipsychotic drugs .

Metabolic Pathways

Perazine Sulfoxide is involved in the metabolic pathways of Perazine. The primary metabolic mechanisms include S-oxidation, aromatic hydroxylation, and N-dealkylation .

Transport and Distribution

It is known that Perazine and its metabolites can be found in the plasma and brain , suggesting that Perazine Sulfoxide might also be distributed in similar ways.

Subcellular Localization

Given that Perazine and its metabolites can be found in the plasma and brain , it is possible that Perazine Sulfoxide might also localize to similar subcellular compartments.

Eigenschaften

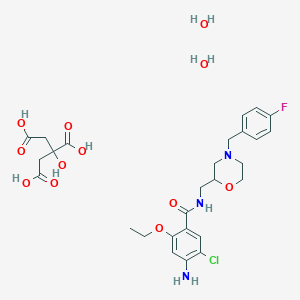

IUPAC Name |

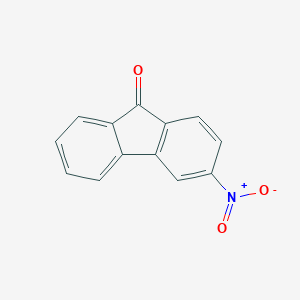

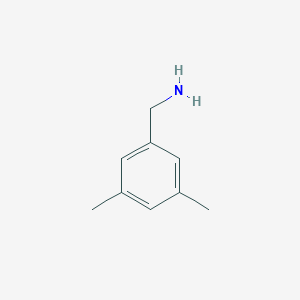

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFCTLXKUUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174656 | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20627-44-5 | |

| Record name | Perazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does perazine sulfoxide compare to perazine in terms of binding to dopamine receptors?

A: Research indicates that perazine sulfoxide exhibits significantly lower affinity for dopamine receptors compared to perazine. A study utilizing radioreceptor assay determined the IC50 value (concentration causing 50% inhibition of binding) for perazine to be 175 nmol/l, while perazine sulfoxide displayed an IC50 of 1050 nmol/l. This suggests a considerably weaker interaction with dopamine receptors by perazine sulfoxide. []

Q2: Do the metabolites of perazine, including perazine sulfoxide, demonstrate any neuroleptic or antidepressant properties?

A: Studies comparing perazine with its primary metabolites, including perazine sulfoxide, did not observe any behavioral effects in mice that could be attributed to neuroleptic or antidepressant activities for the metabolites. []

Q3: Can radioreceptor assay be used to monitor perazine levels in patients undergoing treatment?

A: Yes, radioreceptor assay has been shown to be a viable method for monitoring serum perazine levels in patients undergoing treatment. A pilot study demonstrated a strong correlation (r=0.85) between serum perazine levels determined by radioreceptor assay and those measured using high-performance thin-layer chromatography. []

Q4: Are there any analytical methods available to specifically study the interaction between perazine sulfoxide and human serum albumin?

A: While the specific details of the methodology employed were not provided in the abstract, a study focusing on the determination of binding affinity between perazine sulfoxide and human serum albumin exists. This suggests the availability of analytical techniques capable of investigating this specific interaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.